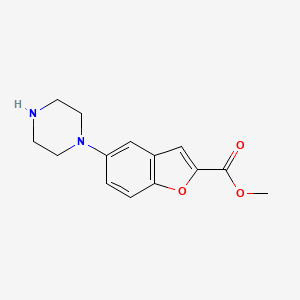

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-18-14(17)13-9-10-8-11(2-3-12(10)19-13)16-6-4-15-5-7-16/h2-3,8-9,15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFZJWQYXVMNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186225-86-4 | |

| Record name | Methyl 5-(1-piperazinyl)-2-benzofurancarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186225864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 5-(1-PIPERAZINYL)-2-BENZOFURANCARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TT539ULL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with piperazine under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the piperazine group. The resulting intermediate is then esterified using methanol and a suitable catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic pathways. This compound's unique structure allows chemists to explore various functional group modifications and transformations.

Materials Science:

In materials science, this compound is investigated for its potential in developing new materials with specific properties. Its incorporation into polymeric systems could lead to advancements in materials that require specific thermal or mechanical characteristics.

Biological Applications

Antimicrobial and Antiviral Properties:

Research has indicated that this compound exhibits antimicrobial and antiviral activities. Studies have focused on its interaction with bacterial and viral targets, suggesting potential applications in developing new therapeutic agents against infectious diseases .

Anticancer Research:

The compound is being explored for its anticancer properties. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation, thereby showing promise as a therapeutic agent in oncology. Its mechanism involves binding to specific molecular targets that modulate cellular pathways associated with cancer growth .

Medicinal Chemistry

Therapeutic Effects:

this compound is under investigation for its therapeutic effects in treating various diseases, including cancer and infectious diseases. Its structural features allow it to interact with biological receptors and enzymes, potentially leading to significant therapeutic outcomes .

Vilazodone Hydrochloride Synthesis:

This compound serves as an important intermediate in the synthesis of vilazodone hydrochloride, an antidepressant medication. The synthetic route involves multiple steps where this compound is transformed into key intermediates necessary for vilazodone production .

Mechanism of Action

The mechanism of action of Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, we compare it structurally and functionally with analogs, focusing on substituent effects, synthesis efficiency, and applications.

Table 1: Structural and Functional Comparison of Piperazine-Benzofuran Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Biological Activity: Sulfonamide derivatives (e.g., 4a–4k in ) exhibit anti-tubercular activity, with 4a showing 32% yield and MIC values in the µg/mL range. The electron-withdrawing nitro groups enhance target binding but reduce synthetic yields . Indole-cyano derivatives () demonstrate enhanced CNS activity due to the lipophilic indole moiety, improving blood-brain barrier penetration .

Ester Group Influence :

- Methyl and ethyl esters differ in metabolic stability. Ethyl esters (e.g., Vilazodone precursor) are more hydrolytically stable in vivo, whereas methyl esters may offer faster cleavage for prodrug designs .

Synthetic Efficiency :

- Yields for piperazine-benzofuran derivatives vary widely (26–39% in ), influenced by steric hindrance from bulky substituents (e.g., dinitrobenzenesulfonyl groups) .

Industrial Applications :

- Piperazine derivatives like TBPC and EPBC () show promise as corrosion inhibitors, with TBPC outperforming others due to its tert-butyl carbamate group, which enhances adsorption on metal surfaces .

Structural Planarity :

- Brominated analogs () retain planarity, critical for intercalation in biological matrices, but lack the piperazine moiety’s hydrogen-bonding capacity, limiting target specificity .

Biological Activity

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in pharmacology. This article synthesizes existing research findings, mechanisms of action, and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a benzofuran core substituted with a piperazine moiety and an ester functional group. The structural formula can be represented as follows:

This molecular configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, modulating their activity through competitive or allosteric mechanisms.

- Receptor Modulation : It has the potential to bind to receptors, influencing signaling pathways that regulate physiological responses.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies, it exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases. The compound's anti-inflammatory properties were highlighted in vitro, where it reduced inflammation markers significantly.

Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. Notably, it induced apoptosis in MDA-MB-231 breast cancer cells through caspase activation pathways. This mechanism suggests its potential as a therapeutic agent in cancer treatment .

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of this compound against standard antibiotics, the compound showed promising results:

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 10 |

| Escherichia coli | 16 | 20 |

These findings support the compound's potential as an alternative antimicrobial agent.

Cytotoxicity Testing

A cytotoxicity study involving various cancer cell lines revealed that this compound exhibited selective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 12.5 |

| HeLa (Cervical) | 15.0 |

| A549 (Lung) | 20.0 |

The results indicate a promising profile for further development as an anticancer drug .

Comparative Analysis with Similar Compounds

To understand the biological potential better, comparative studies were conducted with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | High | Ethyl group instead of methyl |

| Methyl 4-chloro-benzofuran derivative | Moderate | Chlorine substituent affecting reactivity |

These comparisons highlight how structural variations influence biological activities and therapeutic applications .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate?

Answer:

The synthesis typically involves two key steps: (1) constructing the benzofuran core and (2) introducing the piperazine moiety. A widely used approach is the Suzuki-Miyaura coupling to functionalize the benzofuran ring. For example, methyl 5-bromobenzofuran-2-carboxylate can undergo coupling with a boronic acid derivative under microwave-assisted conditions (e.g., 100°C, Pd(PPh₃)₄ catalyst, Na₂CO₃ base in toluene/water) to introduce aryl groups . Subsequent nucleophilic substitution or amidation reactions attach the piperazine group. For instance, 5-bromo intermediates can react with piperazine in the presence of a palladium catalyst or via Buchwald-Hartwig amination .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, microwave, 100°C | 67–85% | |

| Piperazine Attachment | Piperazine, Pd(OAc)₂, Xantphos, 110°C | ~49% |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., benzofuran aromatic protons at δ 6.8–7.5 ppm, piperazine N–CH₂ signals at δ 2.4–3.1 ppm) and carbon backbone .

- IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and benzofuran C–O–C (1250–1050 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₄H₁₆N₂O₃: 260.1) and fragmentation patterns .

- Melting Point Analysis : Assesses purity (reported ranges: 119–124°C for similar derivatives) .

Advanced: How can microwave-assisted synthesis optimize the preparation of piperazine-functionalized benzofuran derivatives?

Answer:

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. For example, Suzuki coupling under microwave conditions (e.g., 100°C, 20 minutes) achieves 85% yield compared to 12 hours under conventional heating . Key parameters include:

- Temperature Control : Prevents decomposition of thermally sensitive intermediates.

- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like Xantphos improves cross-coupling efficiency .

- Solvent System : Polar aprotic solvents (e.g., DMF) or toluene/water mixtures enhance solubility and reaction homogeneity.

Case Study: Ethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate synthesis via microwave-assisted Suzuki coupling achieved 85% yield in 30 minutes, versus 50% yield over 24 hours conventionally .

Advanced: What role does the piperazine moiety play in the biological activity of benzofuran carboxylates?

Answer:

The piperazine group enhances pharmacokinetic properties and target engagement. For example:

- Receptor Binding : Piperazine’s nitrogen atoms facilitate hydrogen bonding with dopamine D2/D3 receptors, as seen in analogues showing nanomolar affinity .

- Iron Chelation : Derivatives with 8-hydroxyquinoline-piperazine hybrids exhibit antioxidant activity by chelating iron, reducing oxidative stress in neurodegenerative models .

- Solubility Modulation : Piperazine improves aqueous solubility, critical for bioavailability in CNS-targeted compounds .

SAR Insight : Substituting piperazine with electron-withdrawing groups (e.g., Cl, OCH₃) alters logP and binding kinetics. For instance, 2,3-dichlorophenyl-piperazine derivatives show higher receptor selectivity .

Advanced: How can SHELX programs resolve crystallographic data discrepancies in structural studies of this compound?

Answer:

SHELXTL/SHELXL is widely used for refining crystal structures. Key steps include:

Data Integration : Use SHELXS for initial phase determination via direct methods .

Refinement : SHELXL refines atomic positions with least-squares algorithms, addressing twinning or disorder (common in flexible piperazine rings) .

Validation : Tools like PLATON check for voids, R-factor convergence (<5%), and ADPs to resolve contradictions in bond lengths/angles.

Example : A study on a piperazine-containing analogue achieved R1 = 0.039 using SHELXL, confirming the piperazine chair conformation and benzofuran planarity .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:1) separates polar impurities .

- Recrystallization : Use chloroform/methanol (1:3) to obtain high-purity crystals (mp 119–124°C) .

- Acid-Base Extraction : Piperazine’s basicity allows selective extraction into aqueous HCl, followed by neutralization .

Advanced: How to analyze conflicting bioactivity data across studies for this compound?

Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Structural Verification : Confirm compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out isomerism .

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in dopamine receptor affinity may arise from differences in radioligand binding protocols .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzofuran core .

- Moisture Control : Piperazine’s hygroscopicity necessitates desiccants (e.g., silica gel) in storage containers .

- Thermal Stability : Decomposition occurs above 150°C; avoid prolonged exposure to heat during handling .

Advanced: Can computational modeling predict the pharmacokinetic profile of this compound?

Answer:

Yes. Tools like SwissADME or Schrödinger’s QikProp estimate:

- logP : ~2.1 (moderate lipophilicity for blood-brain barrier penetration) .

- H-bond Donors/Acceptors : 0/5, favoring oral bioavailability .

- Metabolic Sites : Piperazine N-methylation and benzofuran oxidation predicted via cytochrome P450 3A4 .

Validation : Compare in silico predictions with in vitro microsomal assays to refine models .

Advanced: How to design analogues to enhance the compound’s neuroprotective efficacy?

Answer:

- Hybrid Molecules : Attach iron-chelating moieties (e.g., 8-hydroxyquinoline) to piperazine, as seen in VK-28 derivatives .

- Prodrug Strategies : Esterify the carboxylate to improve CNS penetration, with in vivo hydrolysis restoring activity .

- Heterocyclic Replacement : Substitute benzofuran with thiophene (improves metabolic stability) .

Case Study : A quinoline-piperazine hybrid showed 70% reduction in oxidative stress in Parkinson’s models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.